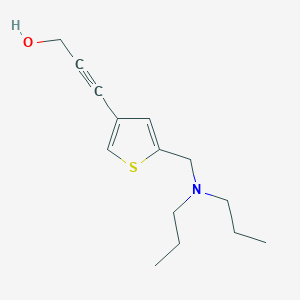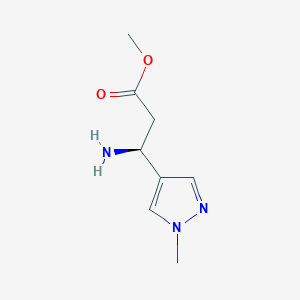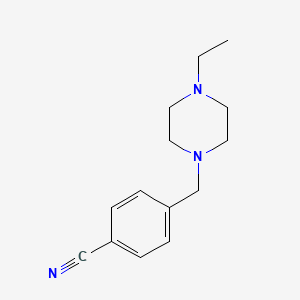
1-(1-ethyl-1H-pyrazol-4-yl)cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-ethyl-1H-pyrazol-4-yl)cyclohexan-1-amine is a compound that features a pyrazole ring substituted with an ethyl group and a cyclohexanamine moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)cyclohexan-1-amine typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and improve sustainability .
Análisis De Reacciones Químicas
Types of Reactions
1-(1-ethyl-1H-pyrazol-4-yl)cyclohexan-1-amine undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, alcohols, and thiols.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-(1-ethyl-1H-pyrazol-4-yl)cyclohexan-1-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1-(1-methyl-1H-pyrazol-4-yl)cyclohexan-1-amine: Similar structure but with a methyl group instead of an ethyl group.
1-(1-ethyl-1H-pyrazol-4-yl)cyclopentan-1-amine: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
Uniqueness
1-(1-ethyl-1H-pyrazol-4-yl)cyclohexan-1-amine is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a cyclohexanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H19N3 |
|---|---|
Peso molecular |
193.29 g/mol |
Nombre IUPAC |
1-(1-ethylpyrazol-4-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C11H19N3/c1-2-14-9-10(8-13-14)11(12)6-4-3-5-7-11/h8-9H,2-7,12H2,1H3 |
Clave InChI |
WHEUGICXXMSNST-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)C2(CCCCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B15325283.png)


![2',4,4',6'-Tetramethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15325320.png)





![3-[(Butan-2-yl)oxy]propan-1-amine](/img/structure/B15325347.png)


![6-fluoro-N-[(1-methylpyrrolidin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B15325364.png)

